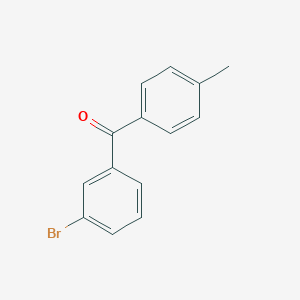
(3-溴苯基)(4-甲基苯基)甲苯酮
描述
Synthesis Analysis
The synthesis of (3-Bromophenyl)(4-methylphenyl)methanone and related compounds involves several chemical reactions, including bromination, demethylation, and condensation reactions. Notably, bromination of bis(3,4-dimethoxyphenyl)methanone leads to the formation of bromophenol derivatives with significant antioxidant properties (Çetinkaya et al., 2012). Another method involves Friedel-Crafts benzoylation followed by side chain bromination, showcasing an efficient route for synthesizing related compounds (Suhana & Rajeswari, 2017).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of (3-Bromophenyl)(4-methylphenyl)methanone derivatives. For instance, the crystal structure of a related compound was elucidated, highlighting its monoclinic space group and detailing the molecular geometry (Naveen et al., 2007). These studies are crucial for understanding the compound's three-dimensional arrangement and its implications on reactivity and properties.
科学研究应用
它促进了潜在生物活性化合物的生成,正如对特定苯甲苯酮衍生物合成的一项研究中所证明的那样 (Harindran 和 Rajeswari,2017).
该化合物在有机合成和催化中具有结构应用 (Borbulevych,2007).
一些溴苯酚,包括这种化合物,对人碳酸酐酶 II 表现出有效的抑制活性,可能有助于治疗青光眼、癫痫和骨质疏松症等各种疾病 (Balaydın 等,2012).
它在有机合成和光谱学中具有应用 (Naveen 等,2007).
该化合物的取代衍生物对各种菌株表现出抗菌和抗真菌活性,表明其在抗菌应用中的潜力 (Reddy 和 Reddy,2016).
该化合物已用于合成新型 1H-异吲哚,这可能在医学研究中具有潜在应用 (Kobayashi 等,2014).
它表现出有效的抗雌激素活性,表明在激素治疗中具有潜在应用 (Jones 等,1979).
合成的衍生物已显示出对细菌生长的显着抑制作用,使其成为抗菌药物开发的潜在候选者 (Nagaraj 等,2018).
一些衍生物表现出很强的抗氧化特性,与合成抗氧化剂标准相比具有优势 (Balaydın 等,2010).
源自该化合物的聚酰亚胺显示出优异的溶解性、热稳定性,并具有用于非易失性存储器件的潜力 (Gao 等,2023).
作用机制
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as telomerase reverse transcriptase (htert) .
Mode of Action
It has been suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some compounds have been found to inhibit telomerase, a key enzyme involved in cell proliferation and apoptosis .
Biochemical Pathways
Related compounds have been shown to induce endoplasmic reticulum stress (ers), which is associated with oxidative stress and mitochondrial dysfunction, resulting in apoptotic cell death .
Result of Action
Similar compounds have been shown to induce cell apoptosis and endoplasmic reticulum stress (ers) .
属性
IUPAC Name |
(3-bromophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRAJWNBIABFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373716 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-methylphenyl)methanone | |
CAS RN |
102092-51-3 | |
| Record name | (3-Bromophenyl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


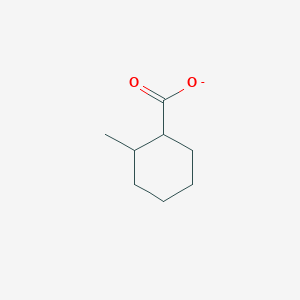


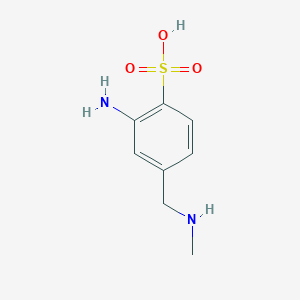


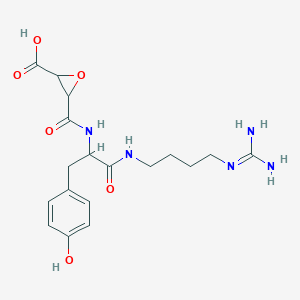
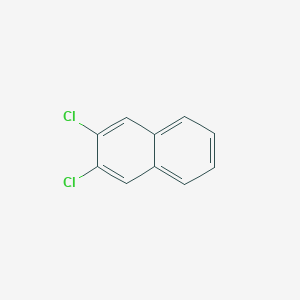
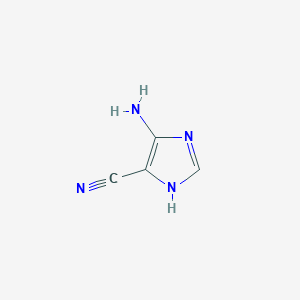


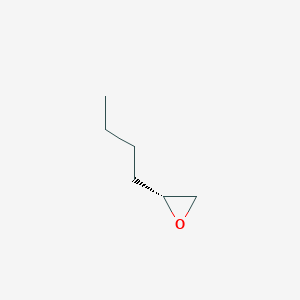
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)